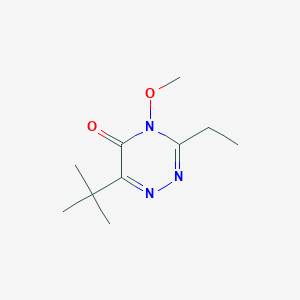
6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its tert-butyl, ethyl, and methoxy substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of an appropriate amine with a nitrile or amidine derivative, followed by cyclization to form the triazine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar routes as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazine oxides, while substitution reactions could produce a variety of functionalized triazines.
Scientific Research Applications
6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one might include other triazines with different substituents, such as:
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Diamino-6-chloro-1,3,5-triazine
- 2,4,6-Triethyl-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical properties, reactivity, and potential applications. The tert-butyl, ethyl, and methoxy groups may confer unique steric and electronic effects, making this compound distinct from other triazines.
Properties
CAS No. |
62191-30-4 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-tert-butyl-3-ethyl-4-methoxy-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H17N3O2/c1-6-7-11-12-8(10(2,3)4)9(14)13(7)15-5/h6H2,1-5H3 |
InChI Key |
INFROZAFKFASRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(C(=O)N1OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















